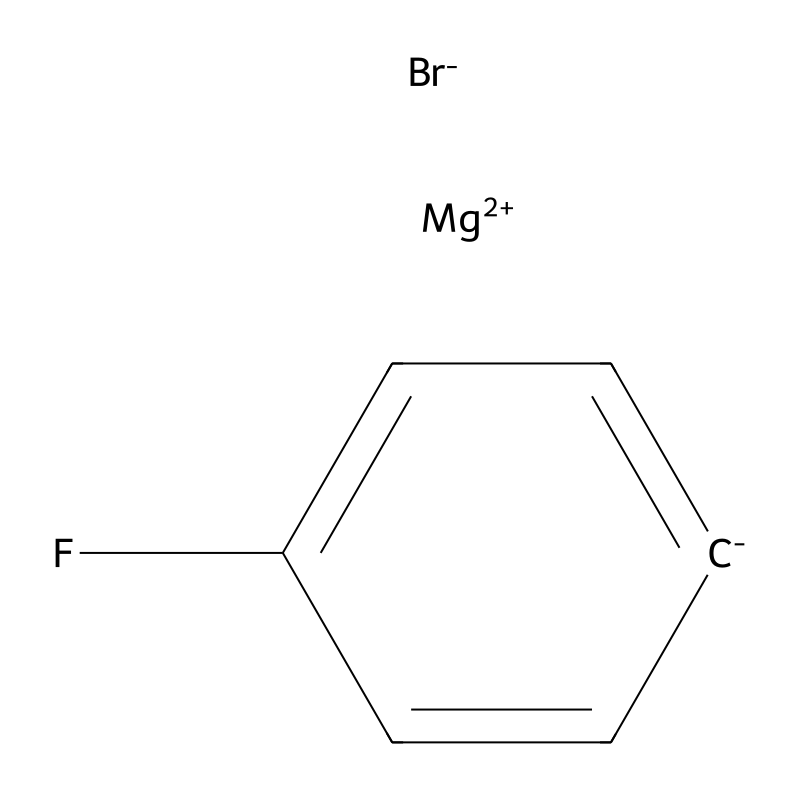

4-Fluorophenylmagnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Fluorophenylmagnesium bromide is an organometallic compound classified as a Grignard reagent, represented by the chemical formula CHBrFMg. This compound features a fluorine atom attached to a phenyl group, which is bonded to magnesium through a bromide ion. It is typically synthesized as a solution in solvents like diethyl ether or tetrahydrofuran, and it plays a crucial role in organic synthesis due to its nucleophilic properties .

- Fluorophenyl group (4-F-Ph): This aromatic group introduces a fluorine atom at the fourth position of the phenyl ring, affecting the electronic properties of the molecule.

- Magnesium (Mg): The central metal atom, which forms a bond with a halogen (bromine in this case) and allows for nucleophilic character at the carbon atom attached to the Mg.

Applications in Organic Synthesis

-F-PhMgBr finds application in various organic synthesis reactions due to its unique properties:

- Nucleophilic addition: 4-F-PhMgBr acts as a nucleophile due to the negative charge density on the carbon atom bonded to Mg. This allows it to react with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. These reactions are crucial for constructing complex organic molecules.

- Cross-coupling reactions: 4-F-PhMgBr can be used in various cross-coupling reactions, where it forms a new carbon-carbon bond with another organic fragment. These reactions are powerful tools for assembling complex molecules with desired functionalities.

- Introduction of a fluorophenyl group: The presence of the fluorophenyl group allows for the introduction of this moiety into target molecules. This can be beneficial for modulating their properties, such as lipophilicity, biological activity, or reactivity.

Here are some specific examples of the use of 4-F-PhMgBr in scientific research:

- Synthesis of paroxetine: This is a selective serotonin reuptake inhibitor (SSRI) antidepressant medication. 4-F-PhMgBr is a key intermediate in its synthesis.

- Development of androgen receptor antagonists: These are potential drugs for treating prostate cancer. 4-F-PhMgBr can be used to synthesize specific molecules with anti-androgen activity.

- Preparation of aprepitant: This is a medication used to prevent and treat nausea and vomiting associated with chemotherapy. 4-F-PhMgBr serves as a Grignard intermediate in its preparation.

As a Grignard reagent, 4-fluorophenylmagnesium bromide is primarily used in nucleophilic addition reactions. It reacts with various electrophiles, including:

- Carbonyl Compounds: It adds to aldehydes and ketones to form alcohols.

- Esters: The reaction with esters produces tertiary alcohols after hydrolysis.

- Carbon Dioxide: It can react with carbon dioxide to yield carboxylic acids.

The general reaction mechanism involves the nucleophilic attack of the carbon atom bonded to magnesium on the electrophilic center of the substrate, leading to the formation of new carbon-carbon bonds .

4-Fluorophenylmagnesium bromide can be synthesized through the following methods:

- Reaction of 4-Fluorobromobenzene with Magnesium:

- In an inert atmosphere (typically nitrogen or argon), 4-fluorobromobenzene is reacted with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran.

- The reaction proceeds via the formation of a Grignard reagent, releasing magnesium bromide as a byproduct.

- Use of Halogenated Precursors:

- Other halogenated phenyl compounds can be used to introduce fluorine at the para position through subsequent reactions involving fluorinating agents after forming the Grignard reagent.

These methods highlight the importance of anhydrous conditions to prevent unwanted hydrolysis .

4-Fluorophenylmagnesium bromide has several applications in organic synthesis:

- Synthesis of Pharmaceuticals: It is utilized in creating complex pharmaceutical intermediates.

- Material Science: It serves as a building block for synthesizing novel materials with specific electronic properties.

- Research and Development: Used extensively in laboratories for developing new synthetic methodologies and studying reaction mechanisms .

Interaction studies involving 4-fluorophenylmagnesium bromide focus on its reactivity with various electrophiles. These studies often examine:

- Reactivity Profiles: How different functional groups affect its nucleophilicity.

- Mechanistic Pathways: Understanding the steps involved in its reactions with carbonyls and other electrophiles.

Such studies are essential for optimizing synthetic routes and improving yields in

Several compounds share similarities with 4-fluorophenylmagnesium bromide, particularly within the class of Grignard reagents. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 4-Chlorophenylmagnesium bromide | CHBrClMg | Chlorine atom may influence reactivity differently than fluorine. |

| Phenylmagnesium bromide | CHBrMg | Lacks halogen substitution; broader reactivity scope. |

| 3-Fluorophenylmagnesium bromide | CHBrF(Mg) | Fluorine at a different position may alter selectivity in reactions. |

Uniqueness: The presence of fluorine at the para position enhances certain electronic properties, making 4-fluorophenylmagnesium bromide particularly useful for specific synthetic pathways that require high nucleophilicity or altered reactivity compared to its chlorine or unsubstituted counterparts .

The discovery of 4-fluorophenylmagnesium bromide is rooted in Victor Grignard’s groundbreaking work on organomagnesium reagents. In 1900, Grignard demonstrated that alkyl or aryl halides react with magnesium metal in anhydrous ether to form compounds capable of adding to carbonyl groups. This reaction, later recognized with the 1912 Nobel Prize in Chemistry, revolutionized carbon-carbon bond formation.

While Grignard’s initial studies focused on simple alkyl halides, subsequent advancements expanded to aryl derivatives. The synthesis of 4-fluorophenylmagnesium bromide emerged as chemists sought fluorinated analogs to modulate electronic and steric properties in target molecules. Early preparations involved reacting 4-bromofluorobenzene with magnesium turnings in THF or diethyl ether, often catalyzed by iodine to initiate the reaction. This adaptation highlighted the versatility of Grignard chemistry in accommodating halogenated aromatic systems.

Classification and Position among Organometallic Reagents

4-Fluorophenylmagnesium bromide belongs to the class of σ-bonded organometallic compounds, where the carbon-magnesium bond arises from the overlap of magnesium’s vacant orbitals with the carbon’s sp² hybrid orbitals. Key characteristics include:

Among Grignard reagents, its fluorinated aryl structure distinguishes it from alkyl variants, offering enhanced stability and unique electronic effects for regioselective syntheses.

Fundamental Importance in Synthetic Organic Chemistry

This reagent’s synthetic utility spans multiple domains:

- Pharmaceutical Synthesis: Serves as a precursor to paroxetine (an antidepressant) and aprepitant (an antiemetic). The 4-fluorophenyl group enhances drug bioavailability and metabolic stability.

- Material Science: Facilitates the preparation of aryl sulfide polymers via reactions with thiols, which exhibit applications in conductive materials.

- Cross-Coupling Reactions: Enables Suzuki-Miyaura and Kumada couplings to construct biaryl systems, critical in agrochemicals.

A representative application involves its reaction with 5-substituted phthalides to form boron complexes, intermediates in neurokinin-1 receptor antagonists.

Structural Characteristics and Nomenclature

The compound’s structure features a magnesium atom coordinated to a bromine atom and the 4-fluorophenyl group:

IUPAC Name: Bromo(4-fluorophenyl)magnesium

Synonyms: p-Fluorophenylmagnesium bromide, 4-F-C₆H₄-MgBr

Key physical properties include:

- Density: 1.043 g/mL at 25°C

- Boiling Point: 66°C (ether solution)

- Appearance: Clear yellow to red-brown solution

The fluorine substituent’s electronegativity polarizes the aromatic ring, enhancing the reagent’s electrophilicity at the para position. This electronic modulation directs regioselective attacks in synthetic pathways.

Molecular Structure and Chemical Formula (C₆H₄BrFMg)

4-Fluorophenylmagnesium bromide is an organometallic compound belonging to the class of Grignard reagents, characterized by the molecular formula C₆H₄BrFMg [13]. The compound features a magnesium atom covalently bonded to both a bromide ion and a para-fluorophenyl group, representing a typical aryl magnesium halide structure [1] [2]. The molecular structure exhibits the characteristic polar carbon-magnesium bond that defines Grignard reagents, with the magnesium center bearing a partial positive charge and the carbon atom carrying a partial negative charge [4].

The compound exists as a complex structure in solution rather than the simple formula suggests, with the magnesium atom typically coordinating with two ether molecules as ligands [3] [6]. This coordination gives the more accurate representation of RMgXL₂, where R represents the 4-fluorophenyl group, X is bromide, and L represents coordinated ether molecules [6]. The presence of the electronegative fluorine substituent at the para position of the phenyl ring influences the electronic properties of the organometallic bond, potentially affecting both the stability and reactivity of the compound [11].

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₆H₄BrFMg |

| Molecular Weight | 199.3 g/mol [13] |

| Chemical Classification | Aryl Grignard Reagent |

| Bond Type | Polar Covalent C-Mg |

| Coordination Number | Typically 4 (tetrahedral) |

Physical State and Appearance Characteristics

4-Fluorophenylmagnesium bromide typically exists as a solution in ethereal solvents rather than as an isolated solid compound [13]. When prepared in tetrahydrofuran or diethyl ether, the compound presents as a clear yellow to red-brown solution, with the coloration depending on the concentration and specific preparation conditions [13]. The solution state is essential for the stability and utility of this Grignard reagent, as the coordinating ether molecules provide crucial stabilization to the organometallic center [2] [4].

The physical properties of the compound are predominantly determined by the solvent system in which it is dissolved [8]. In ethereal solutions, most Grignard reagents demonstrate remarkable stability when protected from atmospheric moisture and oxygen, though they require careful handling due to their highly reactive nature [8] [19]. The compound exhibits typical characteristics of organometallic solutions, including sensitivity to air and moisture, which can lead to decomposition through reaction with water vapor or oxygen [17].

| Physical Property | Characteristic |

|---|---|

| Physical State | Solution in ether solvents |

| Appearance | Clear yellow to red-brown liquid |

| Stability | Stable under anhydrous conditions |

| Storage Requirements | Inert atmosphere, anhydrous conditions |

| Temperature Sensitivity | Stable at ambient temperatures in solution |

Spectroscopic Properties and InChI Representation

The spectroscopic characterization of 4-fluorophenylmagnesium bromide reveals distinct features attributable to both the organometallic framework and the fluorinated aromatic system [9]. Nuclear magnetic resonance spectroscopy provides valuable insights into the solution behavior and structural characteristics of this Grignard reagent, though the dynamic nature of these compounds in solution can complicate spectroscopic analysis [19] [23].

The International Chemical Identifier (InChI) representation for 4-fluorophenylmagnesium bromide is: InChI=1S/C6H4F.BrH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 [13]. This systematic representation captures the fundamental connectivity and charge distribution within the molecule. The corresponding InChI Key is BRKADVNLTRCLOW-UHFFFAOYSA-M, providing a unique identifier for database searches and chemical informatics applications [13].

Spectroscopic studies of related fluorinated aryl organometallic compounds have demonstrated that the presence of fluorine substituents can significantly influence the electronic environment around the metal center [11]. The para-fluorine substitution pattern in this compound creates specific electronic effects that can be observed through various spectroscopic techniques, including infrared spectroscopy and nuclear magnetic resonance [9].

| Spectroscopic Parameter | Characteristic |

|---|---|

| InChI | InChI=1S/C6H4F.BrH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |

| InChI Key | BRKADVNLTRCLOW-UHFFFAOYSA-M |

| SMILES Notation | C1=CC(=CC=[C-]1)F.[Mg+2].[Br-] |

| Electronic Effects | Para-fluorine influences C-Mg bond |

Schlenk Equilibrium Phenomena and Solution Behavior

The solution behavior of 4-fluorophenylmagnesium bromide is governed by the Schlenk equilibrium, a fundamental phenomenon affecting all Grignard reagents in ethereal solutions [6] [19]. This equilibrium describes the redistribution of substituents on magnesium centers, where two equivalents of the organometallic halide exist in dynamic equilibrium with one equivalent each of the corresponding diorganomagnesium compound and magnesium dihalide salt [6].

The Schlenk equilibrium for 4-fluorophenylmagnesium bromide can be represented as: 2(4-FC₆H₄)MgBr ⇌ (4-FC₆H₄)₂Mg + MgBr₂ [6]. The position of this equilibrium is influenced by several factors including solvent properties, temperature, and the specific nature of the organic substituent [6] [19]. The presence of the electron-withdrawing fluorine substituent may affect the equilibrium position compared to unsubstituted phenyl Grignard reagents [16].

Temperature plays a crucial role in the equilibrium dynamics, with lower temperatures generally favoring the formation of the simple RMgX species [20] [23]. The equilibrium can be manipulated through the addition of specific solvents, such as dioxane, which can precipitate the magnesium halide component and drive the equilibrium toward the formation of the diorganomagnesium species [19].

| Equilibrium Parameter | Effect |

|---|---|

| Temperature Dependence | Lower temperatures favor RMgX |

| Solvent Influence | Ether basicity affects equilibrium |

| Fluorine Substitution | May stabilize certain species |

| Concentration Effects | Higher concentrations favor dimers |

Thermodynamic and Stability Parameters

The thermodynamic stability of 4-fluorophenylmagnesium bromide is influenced by multiple factors including the electronic properties of the fluorinated aromatic system, the nature of the magnesium-carbon bond, and the stabilizing effects of coordinated ether molecules [16] [17]. Grignard reagents generally exhibit good thermal stability in ethereal solutions, with many species remaining stable at temperatures exceeding 100°C when properly protected from air and moisture [16].

The presence of the para-fluorine substituent introduces additional electronic considerations that may enhance or modify the thermal stability compared to unsubstituted aryl Grignard reagents [16]. Electron-withdrawing groups can sometimes reduce the thermal stability of organometallic compounds, though the specific effects depend on the substitution pattern and the overall electronic environment [16] [20].

Stability studies of related organometallic compounds have shown that the carbon-magnesium bond strength and overall molecular stability are influenced by the electronic properties of the organic substituent [17] [21]. The thermodynamic parameters governing the formation and stability of this compound reflect the balance between the ionic character of the magnesium-halide interaction and the covalent nature of the carbon-magnesium bond [22].

| Thermodynamic Parameter | Characteristic |

|---|---|

| Thermal Stability Range | Stable up to 100°C in solution |

| Decomposition Pathways | Hydrolysis, oxidation |

| Bond Dissociation | Temperature dependent |

| Equilibrium Constants | Solvent and temperature dependent |

| Activation Energy | Varies with reaction pathway |

Classical Synthesis from 1-Bromo-4-fluorobenzene and Magnesium

The classical synthesis of 4-fluorophenylmagnesium bromide represents the most widely utilized preparation method, employing the direct reaction between 1-bromo-4-fluorobenzene and metallic magnesium in anhydrous ethereal solvents [1] [2]. This foundational methodology follows the established principles of Grignard reagent formation while incorporating specific modifications to accommodate the unique electronic properties of the fluorinated aromatic substrate.

The reaction proceeds through a single electron transfer mechanism initiated at the magnesium surface [3]. The mechanism involves the rate-determining transfer of one electron from magnesium, which possesses two electrons in its valence shell, to the carbon-bromine bond of 1-bromo-4-fluorobenzene [3]. This electron transfer generates a magnesium radical cation (Mg- +) and an organohalide radical anion, which subsequently undergoes bond cleavage to form an aryl radical and bromide ion [3]. The coupling of the aryl radical with the magnesium radical cation yields the desired Grignard reagent [3].

The classical preparation protocol requires meticulous attention to reaction conditions to ensure successful formation of the target compound. The reaction temperature is typically maintained at 68-70°C, corresponding to the reflux temperature of tetrahydrofuran, for a duration of 60-90 minutes [1]. The stoichiometric ratio of reactants employs a slight excess of magnesium (1.05-1.1 equivalents) to compensate for surface passivation and ensure complete consumption of the organic halide [1].

A critical aspect of the classical synthesis involves magnesium activation using iodine as an initiator. The addition of 0.1-1.0% (w/w) iodine relative to magnesium serves to remove the passivating oxide layer that naturally forms on the magnesium surface [4] [5]. The activation mechanism involves the reaction of iodine with magnesium oxide, generating magnesium iodide and exposing the underlying reactive metal surface [4]. This activation process significantly reduces the initiation period from potentially hours to minutes, enabling efficient Grignard formation [5].

The typical reaction setup employs a four-liter reactor equipped with mechanical stirring, nitrogen atmosphere, and reflux condenser [1]. The procedure begins with charging 53.5 g of magnesium turnings (2.2 mol) and 0.3 g of iodine into the reactor under nitrogen atmosphere [1]. The mixture is heated to 70°C, and a solution of 369.5 g (2.11 mol) of 1-bromo-4-fluorobenzene in 1960 mL tetrahydrofuran is added dropwise over one hour [1]. Following complete addition, the mixture is maintained at reflux temperature for 30 minutes, then cooled to 25°C [1]. This protocol yields approximately 2000 g of a 20% solution of 4-fluorophenylmagnesium bromide in tetrahydrofuran [1].

The selectivity of this reaction derives from the significant difference in carbon-halogen bond strengths present in 1-bromo-4-fluorobenzene. The carbon-bromine bond (approximately 280 kJ/mol) is substantially weaker than the carbon-fluorine bond (approximately 485 kJ/mol), ensuring exclusive insertion of magnesium into the carbon-bromine bond [2]. This selectivity has been confirmed through comprehensive spectroscopic analysis, including 1H, 13C, and 19F nuclear magnetic resonance spectroscopy [2].

Solvent Effects on Preparation Efficiency

The selection of appropriate ethereal solvents represents a critical parameter in the efficient preparation of 4-fluorophenylmagnesium bromide, with significant implications for reaction kinetics, product stability, and overall synthetic efficiency [6] [7]. The solvent system must fulfill multiple requirements: effective solvation of the ionic magnesium center, chemical inertness toward the highly nucleophilic Grignard reagent, and sufficient coordinating ability to stabilize the organometallic species [7].

Tetrahydrofuran emerges as the optimal solvent for 4-fluorophenylmagnesium bromide preparation, offering superior performance compared to traditional diethyl ether [6] [7]. The enhanced chelating ability of tetrahydrofuran, attributed to its five-membered ring structure and optimal oxygen-carbon bond geometry, provides more effective magnesium solvation [7]. This increased solvation stabilizes the Grignard reagent and facilitates the Schlenk equilibrium that governs the distribution of mononuclear and dinuclear species in solution [7].

Comparative studies demonstrate that tetrahydrofuran enables higher reaction concentrations (0.5-2.0 M) compared to diethyl ether (0.3-1.5 M), resulting in more efficient space-time yields [6]. The higher boiling point of tetrahydrofuran (66°C versus 34.6°C for diethyl ether) allows for more vigorous reflux conditions, accelerating the initiation and propagation phases of Grignard formation [6]. Additionally, the enhanced thermal stability of tetrahydrofuran under reaction conditions minimizes solvent decomposition and associated side reactions [6].

The influence of solvent on the Schlenk equilibrium behavior of 4-fluorophenylmagnesium bromide has been quantitatively characterized through equilibrium constant measurements [6]. In tetrahydrofuran, the equilibrium constant for the redistribution reaction (2 RMgX ⇌ R2Mg + MgX2) is approximately 1.0-4.5, indicating a more balanced distribution of species compared to diethyl ether, where the equilibrium constant is significantly higher (320-480) [6]. This balanced distribution in tetrahydrofuran contributes to improved solution stability and reduced precipitation of poorly soluble magnesium salts [6].

Mixed solvent systems have been investigated to optimize specific aspects of the preparation process. A tetrahydrofuran-toluene mixture (9:1 volume ratio) provides enhanced thermal stability while maintaining adequate coordinating ability [6]. The incorporation of toluene reduces the overall polarity of the solvent system, which can be beneficial for certain downstream applications requiring lower polarity conditions [6]. However, the reduced coordinating ability of the mixed system typically results in slightly lower reaction rates and requires more careful control of reaction conditions [6].

The water content of the solvent system represents a critical parameter that dramatically affects preparation efficiency. Anhydrous conditions with water content below 50 ppm are essential to prevent premature hydrolysis of the Grignard reagent . The exceptional moisture sensitivity of 4-fluorophenylmagnesium bromide necessitates rigorous solvent purification protocols, including distillation from sodium metal or passage through activated molecular sieves .

Solvent purity also influences the formation of byproducts during the preparation process. The presence of peroxides in aged ethereal solvents can lead to oxidative degradation of the Grignard reagent, resulting in reduced yields and formation of unwanted oxidation products . Therefore, freshly purified solvents or commercial anhydrous solvents with appropriate inhibitor systems are recommended for optimal results .

Concentration Optimization in Tetrahydrofuran Solutions

The optimization of concentration in tetrahydrofuran solutions represents a multifaceted challenge that balances competing factors including reaction kinetics, product stability, handling characteristics, and economic considerations [9] [10]. Systematic investigation of concentration effects has revealed complex relationships between solution concentration and key performance parameters, necessitating careful optimization for specific applications.

Concentration effects on reaction kinetics demonstrate a generally positive correlation between increasing concentration and reaction rate [9]. At concentrations below 0.5 M, initiation periods are extended (12-18 minutes), and overall reaction rates are diminished due to reduced collision frequency between reactive species [9]. Conversely, concentrations above 1.5 M result in accelerated kinetics with initiation periods as short as 2-4 minutes, attributed to enhanced magnesium surface accessibility and increased local concentration of activating species [9].

The optimal concentration range for 4-fluorophenylmagnesium bromide preparation in tetrahydrofuran has been determined to be 0.8-1.2 M, representing a compromise between reaction efficiency and product quality [9]. Within this range, initiation periods are acceptably short (3-8 minutes), reaction yields are maximized (92-97%), and solution stability is maintained for practical handling timeframes (18-36 hours) [9]. Concentrations below 0.8 M result in decreased space-time efficiency despite improved stability, while concentrations above 1.2 M lead to increased formation of side products and handling difficulties [9].

The relationship between concentration and product stability reflects the complex solvation dynamics of the Grignard reagent in tetrahydrofuran [7]. Lower concentrations (0.5-0.8 M) promote more complete solvation of the magnesium center, resulting in enhanced stability and extended solution lifetimes [7]. The increased availability of coordinating tetrahydrofuran molecules at lower concentrations facilitates the formation of more stable solvated complexes, reducing the tendency for decomposition or precipitation [7].

Side product formation exhibits a concentration-dependent relationship that must be carefully managed to maintain product quality [10]. At concentrations below 1.0 M, side products typically comprise 1-4% of the total reaction mixture, consisting primarily of biphenyl derivatives formed through Wurtz-type coupling reactions [10]. However, concentrations above 1.5 M result in significantly increased side product formation (5-10%), attributed to enhanced intermolecular interactions and increased probability of radical coupling processes [10].

The handling characteristics of 4-fluorophenylmagnesium bromide solutions are profoundly influenced by concentration, with implications for industrial-scale operations [11]. Solutions with concentrations below 1.0 M exhibit manageable viscosity and flow properties, facilitating transfer operations and accurate dosing [11]. Conversely, higher concentrations (1.5-2.0 M) result in increased solution viscosity and potential for precipitation, particularly under cooling conditions [11]. These high-concentration solutions require specialized handling procedures and may necessitate heating to maintain fluidity [11].

The thermal stability of concentrated solutions presents additional challenges for process optimization [10]. Higher concentrations are associated with increased exothermicity during formation, requiring more sophisticated heat management strategies to prevent thermal runaway [10]. The elevated temperatures generated during concentrated solution preparation can promote thermal decomposition reactions, potentially compromising product quality and yield [10].

Economic considerations favor higher concentrations due to reduced solvent requirements and increased volumetric productivity [11]. However, these advantages must be balanced against the potential costs associated with increased side product formation, more complex handling requirements, and potential quality issues [11]. Life cycle analysis suggests that the optimal economic concentration range aligns closely with the technically optimal range of 0.8-1.2 M [11].

Ultrasound-Assisted Preparation Techniques

The application of ultrasonic irradiation to the preparation of 4-fluorophenylmagnesium bromide represents an innovative approach that addresses several limitations of conventional synthesis methods [12] [13] [14]. Ultrasound-assisted techniques leverage the mechanical and chemical effects of acoustic cavitation to enhance reaction rates, reduce initiation periods, and improve overall synthetic efficiency [13].

The mechanism of ultrasonic enhancement in Grignard formation involves multiple complementary effects that collectively improve reaction performance [14]. Acoustic cavitation generates localized high-temperature and high-pressure conditions that facilitate the disruption of the magnesium oxide layer, reducing the dependence on chemical activation methods [14]. The mechanical effects of cavitation bubble collapse create micro-jets and shock waves that physically clean the magnesium surface, exposing fresh reactive sites for Grignard formation [14].

Ultrasonic frequencies of 20-44 kHz have been demonstrated to be optimal for 4-fluorophenylmagnesium bromide preparation, with power densities of 0.5-1.0 W/cm² providing effective enhancement without excessive heating [14]. The selection of appropriate ultrasonic parameters is critical, as excessive power can lead to cavitation erosion of the magnesium surface and potential degradation of the organic substrate [14]. Pulse mode operation (50-70% duty cycle) is often preferred to minimize thermal effects while maintaining mechanical activation benefits [14].

The initiation period for ultrasound-assisted preparation is dramatically reduced compared to conventional methods, typically requiring only 1-5 minutes versus 5-15 minutes for silent conditions [12] [14]. This acceleration is attributed to the rapid disruption of surface oxide layers and enhanced mass transfer between the heterogeneous phases [14]. The reduction in initiation time not only improves process efficiency but also reduces the risk of side reactions that can occur during extended initiation periods [14].

Temperature control during ultrasound-assisted preparation requires careful consideration due to the localized heating effects of cavitation [13]. While cavitation generates transient high temperatures, the bulk solution temperature can be maintained at moderate levels (40-60°C) compared to the 68-70°C required for conventional preparation [13]. This temperature reduction can be beneficial for thermally sensitive systems and may reduce the formation of thermal decomposition products [13].

The effect of ultrasonic irradiation on reaction yields varies depending on the specific conditions employed [13]. Under optimized conditions, ultrasound-assisted preparation can achieve yields of 88-95%, which are comparable to or slightly lower than conventional methods [13]. The slight reduction in yield is often attributed to increased formation of biphenyl byproducts due to enhanced radical coupling promoted by the high-energy cavitation environment [13].

Solvent considerations for ultrasound-assisted preparation require attention to the acoustic properties of the medium [15]. Tetrahydrofuran, with its moderate vapor pressure and good acoustic transmission properties, is well-suited for ultrasonic applications [15]. The lower vapor pressure of tetrahydrofuran compared to diethyl ether reduces the formation of vapor-filled cavitation bubbles, maintaining effective acoustic energy transmission [15].

The magnesium particle size plays a crucial role in ultrasound-assisted preparation, with finer particles (100-325 mesh) providing enhanced surface area for acoustic interaction [14]. The increased surface area facilitates more effective cavitation-induced cleaning and activation, resulting in improved reaction rates and reduced initiation periods [14]. However, very fine particles may be subject to excessive mechanical stress, potentially leading to surface damage or agglomeration [14].

Scale-up considerations for ultrasound-assisted preparation involve challenges related to acoustic energy distribution and equipment design [13]. Maintaining uniform ultrasonic field intensity throughout large reaction volumes requires sophisticated transducer arrangements and careful acoustic modeling [13]. The economic viability of ultrasound-assisted preparation depends on the balance between improved reaction efficiency and increased equipment costs [13].

Quality Control and Purity Assessment Methods

The quality control and purity assessment of 4-fluorophenylmagnesium bromide requires a comprehensive analytical approach that addresses the unique challenges associated with organometallic reagent characterization [16] [17] [18]. The inherent reactivity and moisture sensitivity of Grignard reagents necessitate specialized analytical techniques and careful sample handling procedures to ensure accurate and reproducible results [16].

Potentiometric titration represents the primary method for determining the active concentration of 4-fluorophenylmagnesium bromide in solution [17]. The method employs the reaction of the Grignard reagent with 2-butanol in tetrahydrofuran, utilizing a platinum electrode system compatible with non-aqueous solvents [17]. The reaction proceeds stoichiometrically according to the equation: R-MgX + 2-BuOH → RH + 2-Bu-O-MgX, where complete consumption of the Grignard reagent is indicated by a sharp potentiometric endpoint [17]. The method provides excellent precision (±1.5%) and can be completed in 15-20 minutes under anhydrous conditions [17].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and purity assessment through multiple complementary techniques [20]. Proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals characteristic aromatic signals in the δ 6.5-7.5 ppm region, with coupling patterns influenced by fluorine-proton interactions . The presence of fluorine substituents results in characteristic multiplicities due to ³JHF and ⁴JHF coupling constants of approximately 9.0 Hz and 5.4 Hz, respectively . Integration of aromatic proton signals relative to solvent peaks provides quantitative information about reagent concentration and purity .

Fluorine-19 nuclear magnetic resonance (¹⁹F NMR) spectroscopy serves as a definitive diagnostic tool for confirming the presence and environment of the fluorine substituent . The fluorine signal typically appears as a singlet in the δ -110 to -120 ppm region, with the exact chemical shift dependent on the electronic environment and coordination state of the magnesium center . The integration of the fluorine signal relative to aromatic protons confirms the expected 1:2 stoichiometric ratio and provides sensitive detection of fluorine-containing impurities .

Raman spectroscopy has emerged as a valuable technique for quality determination of Grignard reagents, offering several advantages over traditional methods [16]. The technique is relatively insensitive to moisture and carbon dioxide interference, making it suitable for routine analysis of air-sensitive organometallic compounds [16]. Raman spectra of 4-fluorophenylmagnesium bromide exhibit characteristic vibrational modes in the 2850-3100 cm⁻¹ region, corresponding to aromatic C-H stretching vibrations [16]. Multivariate analysis using partial least squares regression enables accurate quantification of reagent concentration with correlation coefficients exceeding 0.97 [16].

Gas chromatographic analysis provides assessment of solvent purity and detection of organic impurities [17]. The method involves hydrolysis of the Grignard reagent followed by extraction and chromatographic analysis of the resulting organic products [17]. The technique is particularly useful for detecting aromatic impurities such as unreacted 1-bromo-4-fluorobenzene, biphenyl coupling products, and solvent decomposition byproducts [17]. Detection limits typically range from 0.1-1.0% for most organic impurities [17].

Karl Fischer titration provides essential information about water content in Grignard reagent solutions [17]. The method requires specialized instrumentation capable of handling non-aqueous samples and must be performed under rigorously anhydrous conditions [17]. Water content above 50 ppm typically indicates compromised reagent quality and potential for hydrolysis reactions [17]. The technique provides precision of ±5 ppm for water determination in tetrahydrofuran solutions [17].

Infrared spectroscopy offers complementary information about functional group presence and molecular environment . The technique is particularly useful for detecting carbonyl-containing impurities, hydroxyl groups from hydrolysis reactions, and characteristic magnesium-carbon stretching modes . Fourier transform infrared spectroscopy in attenuated total reflectance mode enables direct analysis of solutions without sample preparation .

In-line monitoring techniques have been developed for continuous quality assessment during large-scale production [18] [21]. Near-infrared spectroscopy coupled with chemometric modeling enables real-time monitoring of reagent concentration and purity during synthesis [18]. The technique provides rapid analysis (1-5 minutes) with standard errors of prediction typically below 2% [18]. Process analytical technology approaches incorporating multiple analytical techniques enable comprehensive quality monitoring and process control [21].

The implementation of comprehensive quality control protocols requires careful attention to sample handling and storage conditions [16]. All analytical samples must be prepared and analyzed under rigorously anhydrous conditions, typically using glove box techniques or Schlenk line procedures [16]. Sample containers must be flame-dried and maintained under inert atmosphere to prevent hydrolysis or oxidation [16]. Long-term storage of analytical samples is generally not recommended due to the inherent instability of Grignard reagents [16].

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.